molecular formula C8H10FNO B13076097 3-(1-Amino-2-fluoroethyl)phenol

3-(1-Amino-2-fluoroethyl)phenol

Cat. No.: B13076097
M. Wt: 155.17 g/mol
InChI Key: QUQHMKDUEQPGOO-UHFFFAOYSA-N
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Description

3-(1-Amino-2-fluoroethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of the benzene ring, an ethyl chain substituted with an amino (-NH2) and fluorine (-F) group at the β-carbon.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(1-amino-2-fluoroethyl)phenol

InChI

InChI=1S/C8H10FNO/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2

InChI Key

QUQHMKDUEQPGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-fluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a fluorinated ethylamine with a phenol derivative under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-fluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Formaldehyde (HCHO), secondary amines

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: β-Amino-carbonyl compounds

Comparison with Similar Compounds

3-(1-Aminoethyl)phenol

  • Structure : Lacks the fluorine atom on the ethyl chain (replaced by hydrogen).
  • In radiopharmaceutical analogs (e.g., O-(2-[18F]fluoroethyl)-L-tyrosine, L-[18F]FET), fluorination significantly enhances in vivo stability and tumor uptake kinetics by resisting enzymatic degradation . Applications: 3-(1-Aminoethyl)phenol derivatives are used in pharmaceutical intermediates but lack the fluorine-driven specificity for PET imaging .

(S)-3-(1-(Dimethylamino)ethyl)phenol

  • Structure: Features a dimethylamino (-N(CH3)2) group instead of the primary amino (-NH2) group.
  • Key Differences: The dimethylamino group increases steric bulk and basicity, which may reduce transport efficiency via amino acid carriers (e.g., system L transporters) compared to the primary amino group in 3-(1-Amino-2-fluoroethyl)phenol . Applications: Used in chiral synthesis but less suited for targeted biological applications due to reduced transport specificity .

1-(3-Aminophenyl)-2,2,2-trifluoroethanol

  • Structure: Contains a trifluoroethanol group (-CF3CH2OH) instead of the fluorinated ethylamine chain.
  • Key Differences: The trifluoroethanol group introduces strong electron-withdrawing effects, increasing acidity and altering solubility. Unlike this compound, this compound lacks a phenolic -OH group, reducing hydrogen-bonding capacity and limiting interactions with biological targets like tyrosine kinases .

5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol

  • Structure: Features a bulky alkyl substituent and fluorine at the para position relative to the amino group.
  • Key Differences: The bulky alkyl chain enhances lipophilicity but may hinder BBB penetration, unlike the compact ethyl-fluoro-amine chain in this compound. Applications: Primarily explored in synthetic organic chemistry for complex molecule assembly .

Comparative Data Table

Compound Molecular Formula Key Substituents Applications Key Advantages/Disadvantages
This compound C8H10FNO -OH, -CH2CH(F)NH2 Potential radiopharmaceuticals, drug intermediates High metabolic stability; fluorine enhances targeting
3-(1-Aminoethyl)phenol C8H11NO -OH, -CH2CH2NH2 Pharmaceutical intermediates Lacks fluorine; lower in vivo stability
(S)-3-(1-(Dimethylamino)ethyl)phenol C10H15NO -OH, -CH2CH(N(CH3)2) Chiral synthesis Steric hindrance reduces transport efficiency
1-(3-Aminophenyl)-2,2,2-trifluoroethanol C8H8F3NO -CF3CH2OH, -NH2 Specialty chemicals High acidity; limited biological uptake
5-Amino-4-fluoro-phenol derivative C15H24FNO -OH, -NH2, -F, bulky alkyl Synthetic intermediates Bulky groups hinder BBB penetration

Mechanistic and Pharmacokinetic Insights

  • Transport Mechanisms: Fluorinated ethylamine analogs like L-[18F]FET utilize system L amino acid transporters for cellular uptake, a feature likely shared by this compound due to its primary amino group .
  • Metabolic Stability : Fluorine atoms reduce susceptibility to oxidation and enzymatic cleavage, as demonstrated in L-[18F]FET, which shows >90% stability in plasma over 60 minutes .
  • Biodistribution: Unlike non-fluorinated phenols (e.g., 3-(diethylamino)phenol), fluorinated derivatives exhibit lower accumulation in non-target tissues (e.g., bone, liver), enhancing tumor-to-background ratios .

Biological Activity

3-(1-Amino-2-fluoroethyl)phenol is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a phenolic group, an amino group, and a fluoroethyl substituent, contributes to its diverse biological activities, including antioxidant and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₈H₁₀FNO
  • Molecular Weight : 155.17 g/mol

The compound's structure allows for various chemical interactions, making it suitable for applications in therapeutic settings.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant capabilities. It scavenges free radicals and chelates metal ions, which are critical mechanisms in preventing oxidative stress-related damage in cells. This property is particularly valuable in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. Its effectiveness against pathogens could lead to its use in developing new antibiotics or preservatives.

The mechanisms through which this compound exerts its biological effects are under investigation. The phenolic group is believed to interact with free radicals, while the amino group may influence various biochemical pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Biological Activity
2-AminophenolLacks fluoroethyl groupUsed in dye manufacturing
4-AminophenolAmino group in different positionAnalgesic agent
3-FluoroanilineContains fluorine but no phenolic groupSynthesis of pharmaceuticals

This compound stands out due to its combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound. For instance:

  • In vitro Studies : Experiments have demonstrated that this compound can significantly reduce oxidative stress markers in cell cultures exposed to harmful agents. The results suggest its potential use as a protective agent in oxidative stress-related conditions.
  • Antimicrobial Efficacy : In tests against common bacterial strains, this compound showed promising results, indicating its potential as a basis for new antimicrobial formulations.

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